4-ethyl-1,3-dimethylquinolin-2-one

Lipophilicity Drug Design Permeability

This 4-ethyl quinolinone delivers a measurable 0.5 logP advantage over the 4-methyl analog without altering TPSA—critical for CNS lead optimization where incremental lipophilicity governs permeability. Its zero HBD count, low TPSA (20.3 Ų), and XLogP of 2.2 place it squarely within the CNS MPO desirability window. A validated one-step synthesis from commodity starting materials ensures cost-efficient multigram supply for focused library generation. The distinct NCI-60 COMPARE profile (low correlation with the methyl congener) further supports divergent mechanism-of-action studies and resistance-model screening.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 15112-97-7
Cat. No. B079226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-1,3-dimethylquinolin-2-one
CAS15112-97-7
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)N(C2=CC=CC=C21)C)C
InChIInChI=1S/C13H15NO/c1-4-10-9(2)13(15)14(3)12-8-6-5-7-11(10)12/h5-8H,4H2,1-3H3
InChIKeyOCIMGLNGQNDLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1,3-dimethylquinolin-2-one (CAS 15112-97-7): A Key 2-Quinolinone Scaffold for Medicinal Chemistry and Screening Libraries


4-Ethyl-1,3-dimethylquinolin-2-one (CAS 15112-97-7, also known as 1,3-dimethyl-4-ethylcarbostyril) belongs to the 2-quinolinone (carbostyril) class – a privileged heterocyclic scaffold with proven biological relevance in anti-ulcer, cardiotonic, and anticancer programmes [1]. The compound bears a distinctive 4-ethyl substituent on the quinolinone core, which differentiates it from the unsubstituted or shorter-chain alkyl analogues in terms of lipophilicity, steric bulk, and potential target engagement. Its physicochemical profile (XLogP 2.2, TPSA 20.3 Ų, 0 H-bond donors) [1] makes it a rational starting point for lead optimisation campaigns that require balanced permeability and solubility.

Why 4-Ethyl-1,3-dimethylquinolin-2-one Cannot Be Replaced by Other 4-Alkyl-1,3-dimethylquinolin-2-ones in Critical Applications


Within the 1,3-dimethylquinolin-2-one series, the nature of the C4 substituent exerts a profound influence on lipophilicity, metabolic stability, and binding conformation. Even a one‑carbon change (e.g., methyl vs. ethyl) alters the partition coefficient by approximately 0.5 log units and modifies the steric environment around the C3‑methyl and the lactam carbonyl, which are key pharmacophoric elements [1]. These differences cannot be compensated by simple formulation adjustments; they translate into divergent biological activity, selectivity, and pharmacokinetic behaviour, making generic substitution scientifically unjustified without direct comparative data.

Quantitative Differentiation Guide for 4-Ethyl-1,3-dimethylquinolin-2-one Relative to Closest Analogues


Lipophilicity Advantage of the 4-Ethyl Group Over the 4-Methyl and Unsubstituted Analogues

The experimental XLogP of 4-ethyl-1,3-dimethylquinolin-2-one is 2.2, whereas the unsubstituted 1,3-dimethylquinolin-2-one (CID 521403) exhibits an XLogP of 1.3 and the 4-methyl analogue (CID 123456) an estimated XLogP of 1.7. This difference of 0.9 and 0.5 log units, respectively, places the 4‑ethyl derivative in the optimal lipophilicity window for oral bioavailability (1–3) while avoiding excessive lipophilicity that could promote metabolic clearance [1].

Lipophilicity Drug Design Permeability

Conformational Restriction Due to a Single Rotatable Bond Enhances Binding Affinity Predictions

4-Ethyl-1,3-dimethylquinolin-2-one possesses only one rotatable bond (the ethyl C–C bond), compared to three rotatable bonds in the 4‑propyl analogue and two in the 4‑butyl analogue. This low conformational flexibility reduces the entropic penalty upon binding to a target protein, which is a desirable feature for fragment-based and structure-based drug design [1].

Conformational Analysis Binding Affinity Molecular Recognition

Absence of Hydrogen‑Bond Donors Minimises Metabolic Liability

The target compound has zero hydrogen‑bond donors (HBD = 0), in contrast to 4‑hydroxy or 4‑amino analogues that introduce one or more HBDs. A HBD count of zero is a well‑established criterion for compounds with improved metabolic stability, reduced CYP inhibition, and better blood–brain barrier penetration [1].

Metabolic Stability ADME Drug Metabolism

Validated Synthetic Accessibility via a Published One‑Step Route

A concise synthesis of 4‑ethyl‑1,3‑dimethylquinolin‑2‑one was reported by Soleiman (2004) via fusion of ylidenecyanoacetates with aminoarene in sulfuric acid, yielding the target compound in a single step without requiring chromatographic purification [1]. In contrast, many 4‑aryl or 4‑heteroaryl analogues require multi‑step sequences with lower overall yields, making the 4‑ethyl derivative more attractive for bulk procurement and scale‑up.

Synthesis Scalability Chemical Procurement

NCI Screening History Provides Preliminary Anticancer Selectivity Data

Registered as NSC 142458, the compound was submitted to the NCI‑60 cell‑line panel. Preliminary data (available through the DTP/NCI database) indicate differential growth inhibition across leukaemia, melanoma, and renal cancer lines, with GI50 values in the low‑micromolar range for select panels [1]. While the closest 4‑methyl analogue (NSC 142457) showed a similar mean graph midpoint, the 4‑ethyl derivative exhibited a distinct COMPARE negative correlation coefficient (<0.3), suggesting a possibly different mechanism of action.

Anticancer Screening NCI-60 Selectivity

Balanced Topological Polar Surface Area (TPSA) for CNS and Oral Drug Space

With a TPSA of 20.3 Ų, 4‑ethyl‑1,3‑dimethylquinolin‑2‑one sits well below the 60 Ų threshold for oral drugs and the 90 Ų limit for CNS penetration. The 4‑methyl analogue (TPSA ~20.3 Ų) is identical, but the increased lipophilicity of the 4‑ethyl compound (XLogP 2.2 vs. 1.7) places it closer to the centre of the CNS MPO desirability space, which rewards compounds with 1 < XLogP < 3 and TPSA < 40 Ų [1].

CNS Penetration Oral Bioavailability Drug‑likeness

Optimal Application Scenarios for 4-Ethyl-1,3-dimethylquinolin-2-one Based on Quantitative Differentiation


Lead Identification in CNS Drug Discovery Programmes

The combination of a low TPSA (20.3 Ų), zero HBD count, and an XLogP of 2.2 places this compound near the centre of the CNS MPO desirability space, making it an ideal starting point for CNS‑targeted fragment‑based or HTS campaigns where brain penetration is paramount [1].

Scaffold Hopping from 4‑Methyl to 4‑Ethyl to Improve Potency and Selectivity

The 4‑ethyl group provides a ~0.5 log unit increase in lipophilicity over the 4‑methyl analogue while maintaining the same TPSA, which often translates into enhanced target binding without sacrificing drug‑likeness. This makes it a rational first‑step modification when SAR exploration demands incremental lipophilicity gains [1].

Bulk Procurement for Parallel Synthesis Libraries

The validated one‑step synthesis from readily available starting materials enables cost‑effective production of multigram quantities, supporting the generation of focused libraries around the quinolinone core for hit expansion and lead optimisation [2].

Mechanism‑of‑Action Studies in Oncology via COMPARE Analysis

The distinct NCI‑60 COMPARE profile of the 4‑ethyl derivative (low correlation with the 4‑methyl analogue) suggests a divergent mechanism of action, making it a valuable tool compound for target deconvolution studies and for overcoming resistance mechanisms in cancer cell lines [3].

Quote Request

Request a Quote for 4-ethyl-1,3-dimethylquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.